2-[(3-Fluorophenyl)methoxy]ethan-1-ol
Description
2-[(3-Fluorophenyl)methoxy]ethan-1-ol is a fluorinated aromatic ether-alcohol with the molecular formula C₉H₁₁FO₂. Its structure comprises a phenyl ring substituted with a fluorine atom at the meta-position, linked via a methoxy-ethanol chain. This compound is of interest in synthetic organic chemistry due to its utility in constructing heterocyclic frameworks like isochromans and its compatibility with reactions involving electron-withdrawing groups (EWGs) . The fluorine atom imparts moderate electron-withdrawing effects, influencing both reactivity and physicochemical properties.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,11H,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTPWFDJZDQATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851859-50-2 | |
| Record name | 2-[(3-fluorophenyl)methoxy]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)methoxy]ethan-1-ol typically involves the reaction of 3-fluorophenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-fluorophenol attacks the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)methoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of 2-[(3-fluorophenyl)methoxy]ethanal or 2-[(3-fluorophenyl)methoxy]ethanoic acid.
Reduction: Formation of 2-[(3-fluorophenyl)methoxy]ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Fluorophenyl)methoxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)methoxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The ethoxy group can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability .
Comparison with Similar Compounds
Photocatalytic and Light-Driven Reactions
Key Findings:
- Visible Light Applications: Primary alcohols with EWGs (e.g., fluorine) or EDGs (e.g., methoxy) are compatible with visible light–driven C–C bond scission, yielding high conversions. For example, 2-[(3-Fluorophenyl)methoxy]ethan-1-ol and 2-(thiophen-3-yl)ethanol achieved similar efficiencies (~70–85%) in cascade transformations . Methoxy-substituted analogs (e.g., 2-(2-methoxyphenoxy)ethanol) showed lower yields (45%) in photocatalytic C–O cleavage compared to dimethoxy-substituted derivatives (78–90%) .
Data Table 2: Photocatalytic Performance
Biological Activity
2-[(3-Fluorophenyl)methoxy]ethan-1-ol, also known as a fluorinated phenolic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies.
The compound is characterized by the following chemical structure:
- Chemical Formula : C₉H₁₁F O₂
- CAS Number : 851859-50-2
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluorophenol with ethylene oxide under basic conditions. The reaction can be summarized as follows:
This synthetic route ensures a high yield and purity of the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been shown to:
- Inhibit Enzymatic Activity : It acts as an inhibitor for certain enzymes involved in metabolic pathways.
- Modulate Receptor Activity : The compound may interact with neurotransmitter receptors, influencing signal transduction pathways.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests revealed:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In animal models, administration of this compound led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated phenolic compounds, including this compound. The findings highlighted its effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anti-inflammatory Research
In a controlled trial involving inflammatory bowel disease (IBD) models, researchers found that treatment with this compound significantly reduced inflammation markers and improved histological scores compared to untreated controls. This study underscores the compound's therapeutic potential in managing inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
